2-[3-(4-CYCLOHEXYLPIPERAZINO)-3-OXOPROPYL]-7-METHYL-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
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Overview
Description
2-[3-(4-CYCLOHEXYLPIPERAZINO)-3-OXOPROPYL]-7-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound belonging to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a cyclohexylpiperazine moiety, a thienopyrimidine core, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-CYCLOHEXYLPIPERAZINO)-3-OXOPROPYL]-7-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves multiple steps, starting from readily available precursors. One common method involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This reaction typically proceeds under mild conditions, with yields ranging from 63% to 71%. The resulting intermediate can then be further derivatized to introduce the cyclohexylpiperazine and ketone functionalities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure high yields and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-CYCLOHEXYLPIPERAZINO)-3-OXOPROPYL]-7-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The thienopyrimidine core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
2-[3-(4-CYCLOHEXYLPIPERAZINO)-3-OXOPROPYL]-7-METHYL-5,6,7,8-TETRAHYDRO1
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-CYCLOHEXYLPIPERAZINO)-3-OXOPROPYL]-7-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a modulator of GABA B receptors .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share a similar core structure and have been studied for their antimicrobial and antifungal activities.
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their antiproliferative and kinase inhibitory activities.
Uniqueness
2-[3-(4-CYCLOHEXYLPIPERAZINO)-3-OXOPROPYL]-7-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE stands out due to its unique combination of a cyclohexylpiperazine moiety and a thienopyrimidine core, which imparts distinct chemical and biological properties. Its potential as a therapeutic agent for central nervous system disorders further highlights its uniqueness.
Properties
IUPAC Name |
2-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O2S/c1-16-7-8-18-19(15-16)31-24-22(18)23(30)25-20(26-24)9-10-21(29)28-13-11-27(12-14-28)17-5-3-2-4-6-17/h16-17H,2-15H2,1H3,(H,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNBQQUZEGHTDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)N4CCN(CC4)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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